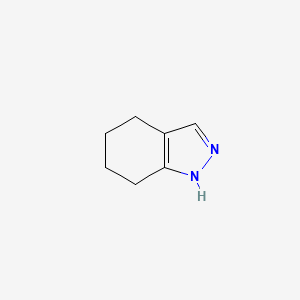

4,5,6,7-Tetrahydro-1H-indazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSQTWDUCDSZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177615 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-79-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-TETRAHYDRO-1H-INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMK7V56VG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indazole and Its Derivatives

Established Synthetic Pathways for the Indazole Core

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring system is predominantly accomplished through condensation and cyclization reactions. These methods offer versatility in introducing various substituents onto the heterocyclic core, allowing for the fine-tuning of its chemical and biological properties.

The most common and direct approach to the tetrahydroindazole (B12648868) skeleton involves the cyclization of suitably functionalized cyclohexane (B81311) precursors with hydrazine (B178648) or its derivatives. This strategy is widely employed due to its efficiency and the accessibility of the starting materials.

A highly efficient and straightforward method for the synthesis of the parent this compound is the reaction of 2-(hydroxymethylene)cyclohexanone with hydrazine hydrate (B1144303). thieme-connect.deresearchgate.net This reaction proceeds as a condensation-cyclization sequence. The 2-(hydroxymethylene)cyclohexanone, which is readily prepared from cyclohexanone (B45756) and an appropriate formate (B1220265) ester, serves as a 1,3-dielectrophilic species. thieme-connect.de The hydrazine hydrate acts as a dinucleophile, attacking the carbonyl and enol-ether functionalities, leading to the formation of the pyrazole (B372694) ring. This method is noted for its high yield, with reports indicating the formation of this compound in up to 95% yield. thieme-connect.de The reaction of substituted 2-(hydroxymethylene)cyclohexanones with various hydrazine derivatives, such as phenylhydrazine (B124118), provides a pathway to N-aryl substituted tetrahydroindazoles. nih.gov

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-(Hydroxymethylene)cyclohexanone | Hydrazine Hydrate | This compound | 95 | thieme-connect.de |

The versatility of the cyclization approach is further demonstrated by the use of various cyclohexanone derivatives bearing a 2-acyl function. These precursors react with hydrazine in a similar fashion to yield 3-substituted 4,5,6,7-tetrahydroindazoles. thieme-connect.de For instance, cyclohexanone-2-carboxylates are valuable starting materials. Their reaction with hydrazine hydrate leads to the formation of 4,5,6,7-tetrahydro-1H-indazol-3-ols. thieme-connect.de However, when substituted hydrazines are employed, the reaction can yield 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones. thieme-connect.de

Another important synthon is ethyl oxo(2-oxocyclohexyl)acetate. When treated with phenylhydrazine in ethanol, it affords ethyl 4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in good yield. thieme-connect.de This highlights the ability to introduce diverse functional groups at the 3-position of the indazole ring.

Table 2: Synthesis of Substituted Tetrahydroindazoles from 2-Acyl Cyclohexanones

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ethyl oxo(2-oxocyclohexyl)acetate | Phenylhydrazine | Ethyl 4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 75 | thieme-connect.de |

| Cyclohexanone-2-carboxylate | Substituted Hydrazines | Ethyl 3-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylate | 78 | thieme-connect.de |

An alternative pathway to functionalized tetrahydroindazoles involves the use of 2-oxocyclohexanecarbothioamides as precursors. The reaction of these thioamides with hydrazines provides a direct route to 3-amino-4,5,6,7-tetrahydro-1H-indazoles. thieme-connect.de This method is particularly useful for introducing an amino group at the 3-position, which is a common feature in many biologically active indazole derivatives. The reaction proceeds via a cyclocondensation mechanism where the hydrazine displaces the sulfur-containing group.

While the Fischer indole (B1671886) synthesis is renowned for the preparation of indoles, analogous reaction principles can be applied to the synthesis of indazoles. The core of the Fischer synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone. In a similar vein, the reaction of certain hydrazones with carbonyl compounds can lead to the formation of the indazole ring system. For example, the Japp–Klingemann reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone yields a hydrazine intermediate. rsc.org Subsequent Fischer-type indolization of this hydrazine using a mixture of acetic acid and hydrochloric acid under reflux conditions leads to the formation of a 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, a structurally related heterocyclic system. rsc.org This demonstrates the underlying synthetic logic shared between indole and indazole synthesis, where a C-N bond formation is followed by a cyclization and rearrangement cascade.

A more recent development in the synthesis of tetrahydroindazoles involves the use of Lewis acids to promote the reaction between cycloalkanones and hydrazones. researchgate.netresearchgate.net Specifically, aluminum chloride (AlCl3) has been shown to effectively catalyze the reaction of cycloalkanones with hydrazones, providing a convenient and direct route to 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles in moderate to good yields. researchgate.net This method is described as being mild and operationally simple. researchgate.net The Lewis acid is believed to activate the carbonyl group of the cycloalkanone, facilitating the nucleophilic attack by the hydrazone and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring. This approach offers an alternative to the more classical condensation methods and expands the toolkit for accessing diversely substituted tetrahydroindazoles.

Table 3: Lewis Acid Promoted Synthesis of Tetrahydroindazoles

| Catalyst | Reactants | Product Type | Reference |

| AlCl₃ | Cycloalkanones and Hydrazones | 2,3-Diaryl-4,5,6,7-tetrahydro-1H-indazoles | researchgate.net |

Reductive Cyclization Reactions

Reductive cyclization offers a powerful strategy for the synthesis of the indazole ring system. One notable method involves the reductive cyclization of ortho-substituted nitroaromatics. semanticscholar.org For instance, o-nitro-ketoximes can be converted to 1H-indazoles under neutral, chemoselective conditions using carbon monoxide as a reductant, catalyzed by Group 8 metal carbonyl complexes. semanticscholar.org This approach provides a novel pathway to 1H-indazoles and is compatible with various functional groups. semanticscholar.org

Another approach to the tetrahydroindazole core is through the catalytic hydrogenation of 3-indazolone. This method, utilizing a palladium catalyst, produces 4,5,6,7-tetrahydro-3-indazolone in good yield. oup.com

Transition Metal Catalyzed Reactions for Indazole Formation

Transition metal catalysis has emerged as a highly efficient and versatile tool for the synthesis of indazoles and their derivatives. mdpi.com These methods often allow for the construction of the indazole core under milder conditions and with greater functional group tolerance compared to traditional methods.

Palladium-catalyzed reactions are widely employed. For example, the cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines can lead to the formation of 3-substituted 1-aryl-1H-pyrazoles, a related heterocyclic system. lookchem.com Similarly, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes provides a route to 1H-indazoles. mdpi.com Copper catalysts are also utilized; for instance, a copper-catalyzed C-H ortho-hydroxylation and N-N bond formation sequence has been developed for the synthesis of 1-(ortho-hydroxyaryl)-1H-indazoles. researchgate.net

Recent advancements have also highlighted the use of earth-abundant metals like cobalt. Cobalt(III)-catalyzed C-H bond additions to aldehydes have been established for the synthesis of N-aryl-2H-indazoles. nih.gov This method is advantageous due to the use of an air-stable cationic cobalt(III) catalyst that can be prepared without precious metals. nih.gov

Regioselective Synthesis Approaches

The control of regioselectivity is a critical aspect of indazole synthesis, particularly when introducing substituents onto the pyrazole ring. The N-alkylation of the 1H-indazole scaffold can lead to a mixture of N-1 and N-2 alkylated products. beilstein-journals.org However, regioselective protocols have been developed to favor one isomer over the other.

For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective indazole alkylation. beilstein-journals.org The choice of substituents on the indazole ring can also influence the regioselectivity. For example, indazoles with electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, can confer excellent N-2 regioselectivity. beilstein-journals.org

The synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles has been achieved through a new synthetic route. oup.com This involves the catalytic hydrogenation of 3-indazolone to 4,5,6,7-tetrahydro-3-indazolone, followed by reaction with dialkylaminoalkyl chloride. oup.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization strategies to create a diverse library of compounds.

Amine Alkylation for Substitution

The nitrogen atoms of the indazole ring are nucleophilic and can undergo alkylation reactions. ambeed.com This is a common strategy for introducing various substituents at the N-1 or N-2 positions. For example, reacting this compound with alkyl halides in the presence of a base can introduce alkyl groups. ambeed.com The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves the introduction of an ethyl group through alkylation reactions using ethyl halides. smolecule.com

Condensation Reactions with Carbonyl Compounds

Condensation reactions with carbonyl compounds are a versatile method for derivatizing the tetrahydroindazole scaffold. For example, 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole can undergo a condensation reaction with 4-methoxy-benzaldehyde to yield (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. mdpi.com Similarly, the synthesis of N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is achieved through a two-step process involving the hydrazine-mediated cyclization of a cyclohexanone derivative, followed by condensation with 3-methoxybenzaldehyde. vulcanchem.com

Reduction Processes of Indazole Derivatives

Reduction reactions can be employed to modify the functional groups present on the indazole ring or its substituents. For example, the sulfone group in N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be reduced to a thioether under specific conditions. evitachem.com The double bond within the indazole ring can also be reduced to a single bond using reducing agents like hydrogen gas in the presence of a metal catalyst. ambeed.com Furthermore, the reduction of 7-nitro-1H-indazoles is a straightforward method for preparing indazol-7-amine derivatives. thieme-connect.de

Introduction of Specific Functional Groups (e.g., trifluoromethyl, carboxylic acid, methanamine)

The introduction of specific functional groups onto the this compound scaffold is crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. lookchem.com Several strategies exist for the synthesis of trifluoromethylated tetrahydroindazoles. One common method involves the cyclization of a trifluoromethyl-substituted cyclohexanone derivative with hydrazine. vulcanchem.com This can be achieved by reacting a suitable trifluoromethylated cyclohexanone intermediate with hydrazine hydrate, often under reflux conditions in a solvent like toluene. Another approach is the direct trifluoromethylation of a pre-formed indazole ring using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a catalyst. More complex strategies involve multi-step sequences that may include halogenation of the indazole ring followed by metal-catalyzed cross-coupling reactions with trifluoromethylating agents. evitachem.com

Carboxylic Acid Group: The carboxylic acid moiety can be introduced to the tetrahydroindazole core to enhance water solubility and provide a handle for further derivatization. A common synthetic route involves the cyclization of a cyclohexanone derivative bearing a carboxylate group or a precursor that can be readily converted to a carboxylic acid. For instance, a novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized through the condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate. researchgate.netresearchgate.net The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. Alternatively, a pre-existing tetrahydroindazole can be carboxylated using carbon dioxide in the presence of a strong base. evitachem.com

Methanamine Group: The methanamine group can be incorporated to introduce a basic center and a potential site for hydrogen bonding. A key intermediate, (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, highlights a synthetic approach where the methanamine (CH2NH2) substituent is at the 3-position. vulcanchem.com The synthesis of such compounds can be achieved through the reduction of a corresponding nitrile or amide derivative. For example, a nitrile intermediate can be reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as tetrahydrofuran (THF) to yield the desired methanamine. vulcanchem.com The synthesis of the core indazole structure often precedes the introduction or unmasking of the methanamine functionality.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. One notable approach involves the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine. researchgate.net This reaction proceeds with good levels of diastereoselectivity, and the resulting homoallylic amine derivatives can be further transformed into various nitrogen-containing heterocyclic structures. researchgate.net While this specific example leads to indoline (B122111) and tetrahydroquinoline derivatives, the principles of using chiral auxiliaries, such as N-tert-butanesulfinyl imines, can be adapted to the synthesis of chiral tetrahydroindazoles. researchgate.net The key is to control the stereochemistry during the formation of the saturated carbocyclic portion of the tetrahydroindazole ring system.

Advanced Synthetic Techniques and Challenges

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles has benefited from the adoption of advanced techniques that address challenges such as reaction efficiency, regioselectivity, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound derivatives. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netepa.gov For instance, the reaction of various hydrazines with 4-substituted cyclohexanones, followed by treatment with a Vilsmeier-Haack reagent, can be efficiently carried out under microwave irradiation to afford novel tetrahydroindazole derivatives in good yields. researchgate.netepa.gov This method is noted for its easy work-up procedure and eco-friendly nature. researchgate.netepa.gov Similarly, the preparation of a series of tetrahydroindazoles starting from 2-acetylcyclohexanone (B32800) and different hydrazines was shown to be favored by microwave irradiation, resulting in improved yields and shortened reaction times. mdpi.comnih.gov

Regiochemical Control in 1H- and 2H-Indazole Isomer Formation

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation or arylation, which can lead to a mixture of 1H- and 2H-isomers. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgjmchemsci.comderpharmachemica.com The choice of reaction conditions, including the base, solvent, and catalyst, can influence the ratio of the two isomers. For instance, in the synthesis of N-1 and N-2 aryl tetrahydroindazole regioisomers, it was observed that the N-2 regioisomer was generally more potent against certain biological targets. nih.gov The separation of these regioisomers can often be achieved using chromatographic techniques like reverse-phase preparative HPLC. nih.gov The coordination behavior of this compound with different metal ions can also lead to the formation of complexes with either the 1H- or 2H-indazole form of the ligand. tandfonline.com

Catalyst Systems and Reaction Conditions Optimization

The optimization of catalyst systems and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles. A variety of catalysts have been employed, including both metal-based and non-metal-based systems. For example, copper-catalyzed N-arylation has been used to install N-substituents on the indazole ring. nih.gov Lewis acids, such as aluminum chloride (AlCl3), have been shown to promote the reaction of cycloalkanones with hydrazones, providing a mild and operationally simple method for synthesizing 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles. researchgate.netnih.gov The choice of base and ligand in metal-catalyzed reactions can significantly affect the yield and regioselectivity. For example, in copper-catalyzed reactions, the use of tripotassium phosphate (B84403) and 8-hydroxyquinoline (B1678124) as a ligand has been shown to improve outcomes.

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indazole derivatives to minimize environmental impact and improve sustainability. Microwave-assisted synthesis, as discussed earlier, is a key green chemistry technique that reduces energy consumption and reaction times. mdpi.comnih.gov The use of recyclable catalysts, such as the ion exchange resin Amberlyst A-21, offers a greener alternative to traditional homogeneous catalysts. researchgate.net This catalyst has been successfully used in the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives, and it can be recovered and reused, making the process more economical and environmentally friendly. researchgate.net Furthermore, the development of one-pot, multi-component reactions and the use of environmentally benign solvents or even solvent-free conditions contribute to the greening of indazole synthesis. researchgate.netscirp.org

Interactive Data Tables

Table 1: Synthesis of Functionalized this compound Derivatives

| Functional Group | Synthetic Method | Key Reagents/Conditions | Reference |

| Trifluoromethyl | Cyclization of fluorinated ketone | Trifluoromethylated cyclohexanone, hydrazine hydrate, toluene, reflux | |

| Direct trifluoromethylation | 1-Methylindazole, TMS-CF3, TBAF, THF | ||

| Metal-catalyzed cross-coupling | Halogenated indazole, trifluoromethylated aryl boronic acids, Pd/Cu catalysts | ||

| Carboxylic Acid | Cyclization with carboxylate precursor | Phenylhydrazine, 2-(hydroxymethylene)cyclohexanone-4-carboxylate | researchgate.netresearchgate.net |

| Carboxylation of pre-formed indazole | 3-Methyl-4,5,6,7-tetrahydroindazole, CO2, NaOH | evitachem.com | |

| Methanamine | Reduction of nitrile/amide | Nitrile/amide precursor, LiAlH4, THF | vulcanchem.com |

Table 2: Advanced Synthetic Techniques for this compound

| Technique | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Synthesis from 4-substituted cyclohexanones and hydrazines | researchgate.netepa.gov |

| Synthesis from 2-acetylcyclohexanone and hydrazines | mdpi.comnih.gov | ||

| Regiochemical Control | Selective formation of 1H- or 2H-isomers | Chan-Lam coupling followed by HPLC separation | nih.gov |

| Catalyst Optimization | Improved yield and selectivity | CuI with 8-hydroxyquinoline ligand | |

| AlCl3-promoted reaction of cycloalkanones with hydrazones | researchgate.netnih.gov | ||

| Green Chemistry | Use of recyclable catalysts | Amberlyst A-21 for indazolone synthesis | researchgate.net |

| Eco-friendly conditions | Microwave irradiation, easy work-up, no by-products | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4,5,6,7-tetrahydro-1H-indazole, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton. The protons on the saturated carbocyclic ring typically appear as multiplets in the aliphatic region due to complex spin-spin coupling. The proton attached to the nitrogen atom (N-H) of the pyrazole (B372694) ring is characteristically observed as a broad singlet at a downfield chemical shift, and its signal is exchangeable with deuterium (B1214612) oxide (D₂O). jmchemsci.com While specific data for the unsubstituted parent compound is not widely published, analysis of its derivatives allows for the characterization of typical chemical shift regions. For instance, in substituted tetrahydroindazoles, the methylene (B1212753) protons of the saturated ring are often found between δ 1.7 and 2.9 ppm. mdpi.com The N-H proton signal in related indazole systems has been observed at chemical shifts greater than δ 11.0 ppm. jmchemsci.com

Table 1: Representative ¹H NMR Data for Substituted Tetrahydroindazole (B12648868) Scaffolds This table provides examples from related structures to illustrate typical chemical shift ranges.

| Proton Assignment | Representative Chemical Shift (δ ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Aliphatic CH₂ (indazole ring) | 2.85–2.95 | m | |

| Aliphatic CH₂ (indazole ring) | 1.60–1.75 | m | |

| N-H (indazole) | ~11.97 | s (broad) | jmchemsci.com |

Note: Chemical shifts are highly dependent on the solvent and substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum distinguishes between the sp²-hybridized carbons of the pyrazole ring and the sp³-hybridized carbons of the fused cyclohexane (B81311) ring. The carbons of the saturated ring typically resonate in the upfield region of the spectrum. This technique is particularly powerful for distinguishing between the 1H and 2H tautomers of indazole derivatives. jmchemsci.comjmchemsci.com It has been reported that for N-methylated indazoles, the pyrazole carbon signal appears at 132-133 ppm in the 1H tautomer, whereas it shifts upfield to 123-124 ppm in the 2H tautomer. jmchemsci.comjmchemsci.com For substituted analogs, signals for the saturated carbons (C4, C5, C6, C7) appear in the range of δ 22.0-32.5 ppm. jmchemsci.commdpi.com

Table 2: Representative ¹³C NMR Data for Substituted Tetrahydroindazole Scaffolds This table provides examples from related structures to illustrate typical chemical shift ranges.

| Carbon Assignment | Representative Chemical Shift (δ ppm) | Source(s) |

|---|---|---|

| Pyrazole Ring Carbons | 116.90 - 146.67 | jmchemsci.com |

| Saturated Ring Carbons (C4, C5, C6, C7) | 23.7 - 32.33 | mdpi.com |

| Carbonyl Carbon (in acetyl derivative) | ~209.56 | jmchemsci.com |

Note: Chemical shifts are highly dependent on the solvent and substituents.

Due to the presence of two nitrogen atoms in the pyrazole ring, this compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. ¹⁴N and ¹⁵N NMR spectroscopy are exceptionally sensitive to the electronic environment of the nitrogen atoms and serve as powerful tools for the direct investigation of this tautomerism. jmchemsci.comjmchemsci.com The chemical shift of the nitrogen atoms changes significantly depending on whether a proton is attached (pyrrole-type nitrogen) or not (pyridine-type nitrogen), allowing for the unambiguous identification and quantification of the predominant tautomer in solution. researchgate.net While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substitution and solvent effects. jmchemsci.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₇H₁₀N₂ and a monoisotopic mass of approximately 122.08 Da. uni.lu In high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 123.09168. uni.lu The fragmentation pattern observed in the mass spectrum provides structural information. For derivatives of tetrahydroindazole, common fragmentation pathways include the loss of substituents or characteristic cleavages of the ring system. For example, a carbaldehyde derivative shows a loss of a CO group (28 Da). vulcanchem.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z | Source(s) |

|---|---|---|---|

| [M]⁺ | C₇H₁₀N₂ | 122.08385 | uni.lu |

| [M+H]⁺ | C₇H₁₁N₂ | 123.09168 | uni.lu |

| [M+Na]⁺ | C₇H₁₀N₂Na | 145.07362 | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Based on data from closely related derivatives, key absorptions are expected in specific regions of the spectrum. vulcanchem.com

Table 4: Characteristic IR Absorption Frequencies for the Tetrahydroindazole Scaffold

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source(s) |

|---|---|---|

| N-H Stretch (indazole ring) | ~3346 | vulcanchem.com |

| Aliphatic C-H Stretch | ~2917 | vulcanchem.com |

| C=O Stretch (in keto-derivatives) | ~1690 | vulcanchem.com |

The presence of a distinct N-H stretching band confirms the 1H-indazole structure, while the bands in the 2800-3000 cm⁻¹ region are characteristic of the C-H bonds in the saturated portion of the molecule.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and its derivatives, as well as for separating its various isomers. These methods are crucial for quality control in synthesis and for isolating specific isomers for further study.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used method for the analysis and purification of tetrahydroindazole compounds. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

For assessing the purity of tetrahydroindazole derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering good separation for a range of polar and non-polar compounds. mdpi.comdiva-portal.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, sometimes with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.comdiva-portal.org For instance, the purity of several 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives was determined to be greater than 95% using an ACE 5 C18-300 column with a water (containing 0.1% TFA) and acetonitrile gradient. mdpi.com In another example, the purity of a 1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one was analyzed using a C18 BEH column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. diva-portal.org

The separation of isomers, including constitutional isomers (e.g., 1H- and 2H- tautomers) and diastereomers, is a significant application of HPLC in the study of tetrahydroindazoles. The different isomers can exhibit distinct biological activities, making their separation and characterization essential. nih.gov The separation of diastereomeric mixtures of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been successfully achieved through chromatographic methods. mdpi.com

Chiral HPLC is specifically utilized for the separation of enantiomers, which are mirror-image isomers that can have profoundly different pharmacological effects. csfarmacie.cz This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely effective for a variety of chiral compounds. researchgate.net For example, the direct HPLC resolution of a chiral hydroxy metabolite of mebendazole, a tetrahydroindazole derivative, was achieved on a Chiralpak IG-3 column, which contains amylose (3-chloro-5-methylphenylcarbamate) as the chiral selector. researchgate.netuniroma1.it Using pure methanol as the mobile phase, this method yielded high enantioseparation and resolution factors. researchgate.net

Interactive Data Table: HPLC Methods for Tetrahydroindazole Derivatives

| Compound Type | Column | Mobile Phase | Detection | Purpose | Purity/Resolution | Reference |

| 3,3a,4,5-Tetrahydro-2H-benzo[g]indazole derivatives | ACE 5 C18-300 (15 cm x 4.6 mm) | A: H₂O (0.1% TFA), B: Acetonitrile (gradient) | UV | Purity Analysis | >95% | mdpi.com |

| 1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one | C18 BEH (2 x 50 mm, 1.7 µm) | A: 5% Acetonitrile (0.1% formic acid), B: 100% Acetonitrile (0.1% formic acid) (gradient) | ESI-MS | Purity Analysis | - | diva-portal.org |

| Chiral Tetrahydroindazole Derivative (MBZ-OH) | Chiralpak IG-3 (100 mm x 4.6 mm, 3 µm) | Methanol | - | Enantiomer Separation | α = 2.38, Rs = 6.13 | researchgate.net |

| AT-533 (a tetrahydro-1H-indazol-1-yl derivative) | GL WondaCract ODS-2 (5 µm, 4.6x150 mm) | Methanol/Water (55/45 v/v) | UV (254 nm) | Purity Analysis | >99.9% | researchgate.net |

Gas Chromatography (GC):

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable tetrahydroindazole derivatives. GC-MS provides information on both the retention time of a compound and its mass spectrum, aiding in its identification.

A study involving the GC-MS analysis of an ethanolic root extract of Plumbago zeylanica identified a derivative of tetrahydroindazole, specifically Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-, with a retention time of 10.162 minutes. academicjournals.org This demonstrates the utility of GC-MS in identifying tetrahydroindazole structures within complex mixtures. Furthermore, GC-MS data is available for this compound-3-carboxylic acid in the PubChem database, indicating its use in the characterization of such compounds. nih.gov

Interactive Data Table: GC-MS Analysis of Tetrahydroindazole Derivatives

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Matrix/Source | Reference |

| Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- | 10.162 | Not specified | Ethanolic root extract of Plumbago zeylanica | academicjournals.org |

| This compound-3-carboxylic acid | Not specified | Top Peak: 121, 2nd Highest: 39, 3rd Highest: 94 | Not specified (NIST Library) | nih.gov |

Theoretical and Computational Chemistry Studies

Tautomerism and Isomerism of 4,5,6,7-Tetrahydro-1H-indazole

The indazole ring system, including its tetrahydro derivatives, is characterized by the phenomenon of annular tautomerism, where a proton can occupy one of two nitrogen atoms in the pyrazole (B372694) ring. mdpi.com This leads to the existence of different tautomeric forms with distinct stabilities and properties.

This compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. jmchemsci.comjmchemsci.com Generally, for N-unsubstituted indazoles, the 1H-tautomer is the more stable and predominant form, both in the solid state and in solution. thieme-connect.de This preference is attributed to factors such as reduced steric hindrance and enhanced resonance stabilization in the 1H form. vulcanchem.com For instance, studies on 1-methyl-1H-indazole and 2-methyl-2H-indazole have shown the 1H isomer to be more stable by 3.2–3.6 kcal/mol. thieme-connect.de The electronic spectra of 1H-indazole and 1-methyl-1H-indazole are nearly identical, further supporting the predominance of the 1H tautomer. thieme-connect.de However, the relative stability can be influenced by substitution patterns on the indazole core. mdpi.com In some specific cases, such as camphopyrazole, the 2H-tautomer is more stable due to the Mills-Nixon effect. mdpi.comresearchgate.net

| Tautomer | General Stability | Influencing Factors |

| 1H-Indazole | Generally more stable | Reduced steric hindrance, enhanced resonance stabilization. vulcanchem.com |

| 2H-Indazole | Generally less stable | Can be stabilized by specific substitution patterns (e.g., Mills-Nixon effect). mdpi.comresearchgate.net |

Computational methods are extensively used to predict and understand the tautomeric equilibrium of indazole derivatives. mdpi.com Quantum chemical calculations, including semi-empirical (AM1), ab initio (Hartree-Fock), and Density Functional Theory (DFT), have been employed to determine the most stable tautomer of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. mdpi.comresearchgate.netnih.gov These calculations consistently show agreement with experimental data. mdpi.comnih.gov For example, DFT calculations at the B3LYP/6-31G** level have been used to study the tautomerism of these compounds. mdpi.comresearchgate.netnih.gov Such theoretical studies have confirmed that while the 1H-tautomer is often the most stable, the 2H-tautomer can be more stable in certain substituted indazoles. mdpi.com These computational models are crucial for rationalizing experimental observations and predicting the behavior of new derivatives.

The equilibrium between 1H- and 2H-tautomers is sensitive to both the nature of substituents on the indazole ring and the polarity of the solvent. nih.gov Electron-withdrawing groups, such as a trifluoromethyl group at the 3-position, can stabilize the 1H-tautomer. mdpi.comvulcanchem.com Conversely, certain substitution patterns can favor the 2H form. mdpi.com

Solvent polarity also plays a significant role. In polar solvents, the tautomer with the larger dipole moment is generally favored. For example, in a study of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 1H-tautomer is favored in polar solvents due to its higher dipole moment. In another instance, for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6 solution, both 1H and 2H forms are observed in a ratio of approximately 45:55. researchgate.net Theoretical studies on substituted adenine (B156593) tautomers have also shown that increasing solvent polarity can enhance the effect of substituents on tautomeric stability. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. biointerfaceresearch.comnih.gov This method is instrumental in understanding the ligand-target interactions of this compound derivatives and in the rational design of new therapeutic agents. biointerfaceresearch.com

For example, molecular docking studies have been performed on novel substituted this compound derivatives to evaluate their binding modes with the active site of enzymes like DNA gyrase. jmchemsci.com These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the target's active site. jmchemsci.com In one study, specific derivatives of tetrahydro-1H-indazole showed excellent bonding interactions with the DNA gyrase 1KZN enzyme, with binding energies indicating strong affinity. jmchemsci.com Similarly, docking studies have been used to rationalize the structure-activity relationships of tetrahydroindazole-based ligands for the sigma-1 receptor, identifying key interactions responsible for increased potency. nih.gov These computational insights are valuable for optimizing lead compounds in drug discovery. nih.govqeios.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov These studies aim to identify the key structural features, or pharmacophores, responsible for a molecule's therapeutic effects. mdpi.com

For tetrahydroindazole (B12648868) derivatives, SAR studies have been crucial in developing potent and selective ligands for various biological targets. nih.gov For instance, the substitution pattern on the tetrahydroindazole scaffold has been shown to significantly affect the binding affinity and selectivity for sigma-1 and sigma-2 receptors. nih.gov The position of methyl groups, for example, can optimize receptor affinity by influencing steric interactions and lipophilicity.

QSAR models use mathematical equations to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. mdpi.com While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applicable to this class of compounds for optimizing their therapeutic properties. mdpi.comresearchgate.netacs.org

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the conformation of the fused six-membered ring is of particular interest.

Studies on derivatives such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one have shown that the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.goviucr.orgresearchgate.netiucr.org In this conformation, one of the methylene (B1212753) carbon atoms acts as the "flap" of the envelope. nih.goviucr.orgresearchgate.netiucr.org The specific conformation of the tetrahydroindazole ring system can influence its intermolecular interactions and, consequently, its biological activity. iucr.org For other derivatives, the cyclohexane (B81311) ring part is found to be in a normal chair conformation. researchgate.net Computational methods, such as MOPAC calculations, can be used to determine the relative stability of different chair conformations. researchgate.net

Biological Activities and Therapeutic Potential of 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Anti-Inflammatory Activities

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have demonstrated notable anti-inflammatory effects. nih.govrjpbcs.com Their mechanism of action is often attributed to the modulation of inflammatory pathways and the inhibition of key enzymes involved in the inflammatory response. evitachem.comevitachem.com

A number of studies have highlighted the ability of this compound derivatives to inhibit crucial inflammatory mediators. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins—key players in the inflammatory process. evitachem.com The anti-inflammatory properties are also believed to stem from the downregulation of pro-inflammatory cytokines like TNF-α. vulcanchem.com

Research on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed significant anti-inflammatory activity in carrageenan-induced edema tests in rats. nih.gov Notably, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was identified as a highly potent compound with an ED50 of 3.5 mg/kg. nih.gov In silico studies involving molecular docking have further supported the potential of 1H-indazole analogs as anti-inflammatory agents by demonstrating their binding affinity to the active sites of COX-2 enzymes. researchgate.net

Table 1: Anti-Inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Carrageenan-induced edema in rats | ED50 = 3.5 mg/kg | nih.gov |

| 1H-Indazole analogs with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups | Molecular docking with COX-2 enzyme | Binding energies of 9.11, 8.80, and 8.46 kcal/mol, respectively | researchgate.net |

| 7-Benzylidene-2,3-diphenyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Carrageenan-induced paw edema | Exhibited anti-inflammatory activity with varying percentages of inhibition | rjpbcs.com |

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in various inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have emerged as potent inhibitors of HNE. nih.govnih.gov

A series of these derivatives were synthesized and evaluated for their HNE inhibitory activity, revealing potent inhibition with Ki values in the low nanomolar range (6–35 nM). nih.govnih.gov These compounds also demonstrated reasonable stability in aqueous buffer. nih.govnih.gov The inhibitory action is attributed to the compound's ability to compete with natural substrates for binding to the active site of HNE. evitachem.com Molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been explored to develop new and effective HNE inhibitors. researchgate.netorcid.org

Table 2: HNE Inhibitory Activity of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

| Compound Series | Inhibitory Activity (Ki) | Reference |

|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives | 6–35 nM | nih.gov |

Antimicrobial Properties

The this compound core is present in compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov These derivatives have been shown to be effective against various bacterial and fungal strains. smolecule.com

Several studies have documented the antibacterial potential of this compound derivatives. For instance, novel multi-substituted indazole derivatives have shown excellent to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.compnrjournal.comcivilica.comsid.ir Molecular docking studies suggest that some of these compounds may exert their effect by interacting with the active site of DNA gyrase. jmchemsci.compnrjournal.comsid.ir

Furthermore, certain tetrahydroindazolylthiazole derivatives have demonstrated strong antibacterial activity against various strains of S. aureus and S. epidermidis, with Minimum Inhibitory Concentrations (MIC) as low as 7.81 μg/ml. ingentaconnect.combenthamdirect.com Additionally, nitro-substituted benzo[g]indazole derivatives have been tested against a panel of bacteria, including methicillin-resistant S. aureus (MRSA) and Neisseria gonorrhoeae, with some compounds showing notable activity against N. gonorrhoeae. nih.gov Coordination complexes of this compound with metal ions like Cu(II) and Co(II) have also been synthesized and tested, showing activity against bacteria such as Enterobacter sakazkii, Escherichia coli, and Staphylococcus aureus. tandfonline.com

Table 3: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Series | Bacterial Strain(s) | Activity/Result | Reference |

|---|---|---|---|

| Multi-substituted indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent antibacterial activity | jmchemsci.comcivilica.com |

| Tetrahydroindazolylthiazole derivative (3f) | S. aureus ATCC 43300, S. aureus ATCC 25923, S. epidermidis ATCC 12228 | MIC = 7.81 μg/ml | ingentaconnect.combenthamdirect.com |

| Nitro-based benzo[g]indazole (12a) | N. gonorrhoeae | MIC = 250 μg/mL | nih.gov |

| Nitro-based benzo[g]indazole (13b) | N. gonorrhoeae | MIC = 62.5 μg/mL | nih.gov |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives | S. aureus, B. subtilis, E. coli | Tested for antibacterial activity | tandfonline.com |

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. Certain tetrahydroindazolylthiazole derivatives have exhibited good antifungal activity, with MIC values ranging from 31.25 μg/ml to 250 μg/ml. ingentaconnect.combenthamdirect.com Coordination complexes of this compound have also been tested against several fungal species, including Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, and Fusarium oxysporium. tandfonline.com

The indazole nucleus is found in a variety of synthetic compounds that possess a wide range of pharmacological activities, including antiviral effects against viruses like HIV. nih.gov While research on the direct anti-influenza and anti-HIV activity of this compound derivatives is ongoing, the broader class of indazole derivatives has shown promise. For instance, some indazole derivatives have been synthesized and tested for their antiviral activity against various viruses, including Coxsackievirus B4 (CV-B4) and Herpes Simplex Virus-1 (HSV-1). nih.gov A novel Hsp90 inhibitor, BJ-B11, which contains a 4,5,6,7-tetrahydro-1H-indazol-1-yl moiety, has been investigated for its anti-HSV-1 activity. researchgate.net The broader family of indole (B1671886) derivatives, which are structurally related, have also been explored for their antiviral properties against HIV and other viruses. nih.govijpsr.com

Anticancer and Antiproliferative Activities.nih.govbenchchem.comresearchgate.netnih.govmdpi.comresearchgate.net

Derivatives of this compound have emerged as a significant class of compounds with promising anticancer and antiproliferative properties. researchgate.netmdpi.com The inherent structural features of the indazole core, combined with various substitutions, allow for the targeting of multiple pathways involved in cancer progression. nih.gov These compounds have been investigated for their ability to induce cancer cell death, inhibit tumor growth, and modulate the activity of key enzymes and receptors crucial for cancer cell survival and proliferation. mdpi.com

A notable aspect of the anticancer potential of this compound derivatives is their cytotoxic effect on a variety of cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of cancer cells, often with a degree of selectivity. scispace.com

For instance, a novel indazole-hydrazide derivative, Suprafenacine, has demonstrated potent antiproliferative effects against a broad spectrum of cancer cell types. scispace.com This includes cervical adenocarcinoma (HeLa, KB-3-1, KB-V1), T-cell lymphoma (Jurkat), gastric carcinoma (SNU-16), breast cancer (MDA-MB-231), lung cancer (A549), colorectal adenocarcinoma (HCT-15), and neuroblastoma (SH-SY5Y) cells, with IC50 values in the submicromolar range (83–381 nM). scispace.com Suprafenacine's mechanism involves the destabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. scispace.com

In another study, novel curcumin-indazole analogs were synthesized and evaluated for their cytotoxicity. japsonline.comjapsonline.com These compounds displayed varying degrees of activity against Michigan Cancer Foundation-7 (MCF-7) breast cancer cells, HeLa cervical cancer cells, and WiDr colorectal cancer cells. japsonline.comjapsonline.com Notably, the synthesized compounds were generally more cytotoxic against WiDr cells. japsonline.comjapsonline.com One particular compound, 3b, exhibited the highest cytotoxicity against WiDr cells with an IC50 value of 27.20 µM and demonstrated excellent selectivity. japsonline.comjapsonline.com

Furthermore, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized and assessed for their antiproliferative activity. nih.gov The nitro-based indazoles, in particular, showed IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. nih.gov

These findings underscore the potential of the this compound scaffold in developing new cytotoxic agents for cancer therapy.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Suprafenacine | HeLa (Cervical Adenocarcinoma) | Submicromolar | scispace.com |

| Suprafenacine | KB-3-1 (Cervical Adenocarcinoma) | Submicromolar | scispace.com |

| Suprafenacine | KB-V1 (Cervical Adenocarcinoma) | Submicromolar | scispace.com |

| Suprafenacine | Jurkat (T-cell Lymphoma) | Submicromolar | scispace.com |

| Suprafenacine | SNU-16 (Gastric Carcinoma) | Submicromolar | scispace.com |

| Suprafenacine | MDA-MB-231 (Breast Cancer) | Submicromolar | scispace.com |

| Suprafenacine | A549 (Lung Cancer) | Submicromolar | scispace.com |

| Suprafenacine | HCT-15 (Colorectal Adenocarcinoma) | Submicromolar | scispace.com |

| Suprafenacine | SH-SY5Y (Neuroblastoma) | Submicromolar | scispace.com |

| Compound 3b (Curcumin-indazole analog) | WiDr (Colorectal Carcinoma) | 27.20 µM | japsonline.comjapsonline.com |

| Nitro-based indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung Carcinoma) | 5–15 μM | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. researchgate.net Several derivatives of the indazole scaffold have been identified as potent inhibitors of VEGFR-2 kinase. nih.govresearchgate.net

For example, a series of quinazoline (B50416) derivatives of indazole have shown significant activity against VEGFR-2. nih.gov In particular, compounds with methoxy (B1213986) group substitutions on the benzamide (B126) ring demonstrated enhanced potency. nih.gov Certain derivatives exhibited IC50 values of 5.4, 5.6, and 7 nM, which were more potent than the established drug sorafenib (B1663141) (IC50 = 90 nM). nih.gov

Furthermore, indazole–pyrimidine-based derivatives have also been explored as VEGFR-2 inhibitors. nih.gov The introduction of hydrogen bond-forming groups like amide and sulfonamide led to enhanced activity, with IC50 values of 57.9 nM and 34.5 nM, respectively, comparable to pazopanib (B1684535) (IC50 = 30 nM). nih.gov

A series of novel 1H-indazole derivatives were synthesized and evaluated for their VEGFR-2 kinase inhibitory and anti-proliferative activities. mdpi.com Several of these compounds demonstrated potent inhibitory activities with IC50 values in the low micromolar range, such as 2.15 μM and 2.18 μM. mdpi.com

These studies highlight the potential of this compound derivatives as a source of new VEGFR-2 inhibitors for anti-angiogenic cancer therapy.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. nih.gov Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention. nih.govresearchgate.net Derivatives of 1H-indazole have been extensively investigated as inhibitors of FGFR kinases. nih.govnih.gov

Structure-activity relationship studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov For instance, compound 27a showed an IC50 of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2. nih.gov Docking studies indicated that the 3-aminoindazole group binds to the hinge region of the ATP binding site of FGFR1. nih.gov

Another study reported on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors. nih.gov Compound 101 was identified as a potent FGFR1 inhibitor with an IC50 of 69.1 nM. nih.gov Further optimization led to a derivative with an even more potent FGFR1 inhibitory activity of 30.2 nM. nih.gov

Additionally, a series of 1H-indazole-based derivatives were identified through fragment-led de novo design, showing inhibition of FGFR1-3 in the range of 0.8–90 μM. nih.gov Compound 106 was the most active, with IC50 values of 2.0 μM, 0.8 μM, and 4.5 μM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

These findings underscore the versatility of the indazole scaffold in generating potent and selective inhibitors of the FGFR family for cancer treatment.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the development and progression of several cancers, including anaplastic large cell lymphoma and non-small cell lung cancer. rsc.orggoogle.com The development of ALK inhibitors has been a significant advancement in targeted cancer therapy. rsc.org

Within the broader class of indazole derivatives, specific 3-aminoindazole compounds have been developed as potent ALK inhibitors. nih.gov A notable example is entrectinib (B1684687) (compound 127), which emerged from the optimization of a 3-amino-5-substituted indazole starting point. nih.govmdpi.com Entrectinib demonstrated high potency against ALK with an IC50 value of 12 nM. nih.govmdpi.com

The successful development of entrectinib highlights the potential of the indazole scaffold in designing effective ALK inhibitors for the treatment of ALK-driven malignancies.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents. nih.gov Interestingly, some research has explored the potential of targeting DNA gyrase in the context of cancer, as topoisomerase inhibitors are a known class of anticancer drugs. vulcanchem.com

Several studies have investigated this compound derivatives as inhibitors of DNA gyrase. pnrjournal.comvulcanchem.comjmchemsci.com In one study, a series of novel multi-substituted indazole derivatives were synthesized, and molecular docking studies indicated that compounds 5D and 5F displayed an excellent bonding mode with the active site of the DNA gyrase 1KZN enzyme. pnrjournal.comjmchemsci.com

Another study involving molecular docking of analogs of 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine against DNA gyrase (PDB: 1KZN) revealed favorable binding energies of -7.0 kcal/mol. vulcanchem.com The key interactions observed were hydrogen bonds with Glu-50 and hydrophobic contacts with Val-120. vulcanchem.com Similarly, docking studies with 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole also showed a binding energy of -7.0 kcal/mol with DNA gyrase, involving hydrogen bonds with Glu50 and Arg76, and hydrophobic interactions with Val120 and Ile78. vulcanchem.com

These findings suggest a potential dual role for certain this compound derivatives as both antibacterial and potentially anticancer agents through the inhibition of DNA gyrase.

Table 2: DNA Gyrase Inhibition by this compound Derivatives

| Compound/Analog | Target | Finding | Reference |

|---|---|---|---|

| Compounds 5D and 5F | DNA gyrase (1KZN) | Excellent bonding in molecular docking | pnrjournal.comjmchemsci.com |

| 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine analogs | DNA gyrase (1KZN) | Binding energy of -7.0 kcal/mol | vulcanchem.com |

| 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole | DNA gyrase (1KZN) | Binding energy of -7.0 kcal/mol | vulcanchem.com |

Neuroprotective and Central Nervous System (CNS) Activities.nih.govresearchgate.net

The indazole scaffold is a recurring structural motif in many biologically active molecules, including those with activity in the central nervous system. researchgate.net Indazole derivatives have shown potential in addressing neurological disorders by interacting with various targets within the CNS. nih.govresearchgate.net

Research has indicated that indazole-based compounds can act as inhibitors of enzymes like monoamine oxidase (MAO) and certain kinases, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. researchgate.net Furthermore, some indazole derivatives have been found to possess neuroprotective properties. For instance, the indazole molecule In-Cl has demonstrated axon myelination and neuroprotection in in vivo studies of experimental autoimmune encephalomyelitis. nih.gov

A specific class of tetrahydroindazoles has been developed as highly potent and selective ligands for the sigma-1 receptor, a protein involved in various CNS diseases. nih.gov These compounds, such as 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, exhibit favorable characteristics for further therapeutic development. nih.gov The development of such selective ligands provides valuable chemical probes for studying the role of the sigma-1 receptor and for potential therapeutic applications in CNS disorders. nih.gov

Potential in Neurodegenerative Disease Research

Derivatives of this compound have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

One area of investigation is the inhibition of tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. The indazole derivative 6-amino-1-methyl-indazole (AMI) was found to exert a neuroprotective effect by inhibiting this process. nih.gov In an in vitro study using SH-SY5Y cells, AMI treatment was shown to decrease the expression of phosphorylated tau (p-tau) and its upstream regulatory kinase, GSK-3β. nih.gov In animal models of Parkinson's disease, AMI administration was observed to preserve dopaminergic neurons and improve behavioral symptoms. nih.gov

Another key strategy in neurodegenerative disease research, particularly for Alzheimer's disease, is the inhibition of cholinesterase enzymes. Coordination compounds of this compound with metals such as Cu(II) and Co(II) have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comtandfonline.com Furthermore, patent literature describes tetrahydroindazole (B12648868) derivatives as ligands for GABA receptors, which are implicated in the treatment of neurodegenerative disorders. google.com

Antidepressant Activity

Certain tetrahydroindazole derivatives have been explored for their potential antidepressant properties. Research indicates that 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride exhibits antidepressant-like effects. The mechanism for such activity is often attributed to the ability of these compounds to modulate neurotransmitter systems within the brain. Studies on structurally similar compounds suggest that they may influence serotonin (B10506) and norepinephrine (B1679862) levels, which are key neurotransmitters involved in mood regulation.

Dopamine (B1211576) Antagonist Properties

The indazole nucleus has been identified as a scaffold for developing dopamine receptor antagonists. Specifically, certain N(1)–C(3)-disubstituted indazoles have been reported to possess gastrointestinal prokinetic and dopamine D2 receptor antagonist activities. austinpublishinggroup.com

Molecular modeling studies have been used to predict the interaction of these derivatives with dopamine receptors. For example, a hypothetical docking study of 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole into the D₂ receptor predicted a binding affinity comparable to the known dopamine agonist ropinirole, with key interactions involving the hydroxyl group and the phenyl ring of the compound. vulcanchem.com The activity of dopamine receptors is mediated by G proteins that inhibit adenylyl cyclase. idrblab.net

Enzyme Inhibition Studies

The this compound core is a versatile scaffold for designing potent and selective enzyme inhibitors, targeting a range of enzymes involved in various physiological and pathological processes.

Derivatives of tetrahydroindazole have been shown to modulate key metabolic pathways, most notably those involved in inflammation. Certain compounds, such as 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, have been observed to inhibit cyclooxygenase (COX) enzymes, with a particular selectivity for COX-2. evitachem.com COX-2 is a central enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Similarly, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has demonstrated anti-inflammatory activity, which is suggested to be mediated through the inhibition of COX-2 and the downregulation of TNF-α. vulcanchem.com

Researchers have identified and characterized the inhibitory activity of tetrahydroindazole derivatives against several specific enzymes.

Human Neutrophil Elastase (HNE): A series of compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core were synthesized and evaluated as HNE inhibitors. These derivatives proved to be potent, competitive inhibitors with Kᵢ values in the low nanomolar range. nih.gov

Cholinesterases (AChE and BChE): As mentioned previously, metal complexes of this compound have been tested as inhibitors of both acetylcholinesterase and butyrylcholinesterase, enzymes critical to neurotransmission. tandfonline.com

Checkpoint Kinases (CHK1/CHK2): The tetrahydroindazole scaffold has shown an affinity for checkpoint kinases CHK1 and CHK2, which are crucial regulators of the cell cycle and DNA damage response. vulcanchem.com

DNA Gyrase: Molecular docking studies have explored the potential of multi-substituted tetrahydro-1H-indazole derivatives to act as inhibitors of the bacterial enzyme DNA gyrase, suggesting a possible mechanism for antibacterial activity. jmchemsci.com

Glycogen Synthase Kinase 3β (GSK-3β): The derivative AMI was found to decrease the expression of this kinase, which is upstream of tau protein phosphorylation in neuronal cells. nih.gov

| Derivative Class | Enzyme Target | Activity/Finding | Reference |

|---|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Potent, competitive inhibitors (Kᵢ = 6–35 nM) | nih.gov |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme suggested as mechanism for anti-inflammatory activity | vulcanchem.com |

| Cu(II) and Co(II) complexes of this compound | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Evaluated as inhibitors | tandfonline.com |

| This compound scaffold | Checkpoint Kinase 1 (CHK1) | Affinity demonstrated (IC₅₀ = 1.2 µM) | vulcanchem.com |

| 6-amino-1-methyl-indazole (AMI) | Glycogen Synthase Kinase 3β (GSK-3β) | Decreased expression in SH-SY5Y cells | nih.gov |

Receptor Binding Affinity and Modulation

In addition to enzyme inhibition, derivatives of this compound have been developed as ligands that bind to and modulate the function of various cell surface and intracellular receptors.

A significant amount of research has focused on developing these compounds as high-affinity ligands for sigma receptors. A class of tetrahydroindazoles was developed that showed high potency and selectivity for the sigma-1 receptor, which acts as a chaperone protein in the endoplasmic reticulum and is implicated in CNS diseases. nih.gov Subsequent work led to the development of related derivatives as potent and selective ligands for the sigma-2 receptor, a biomarker for proliferating cells. nih.gov For example, one derivative demonstrated a sigma-2 receptor binding affinity (IC₅₀) of 0.8 µM in a radioligand binding assay. vulcanchem.com

The tetrahydroindazole framework has also been investigated for its interaction with G-protein coupled receptors (GPCRs). As noted, some derivatives act as dopamine D2 receptor antagonists. austinpublishinggroup.com Other research has explored their potential as β3-adrenergic receptor agonists and as ligands for GABA receptors. google.comaustinpublishinggroup.com Additionally, structurally related compounds have shown potent antagonism at the 5-HT3 serotonin receptor. evitachem.com

| Derivative Class/Compound | Receptor Target | Activity/Finding | Reference |

|---|---|---|---|

| Tetrahydroindazole-based carboxamides | Sigma-1 Receptor | Developed as highly potent and selective ligands | nih.gov |

| Tetrahydroindazole-based carboxamides | Sigma-2 Receptor | Developed as potent and selective ligands (IC₅₀ = 0.8 µM for one derivative) | vulcanchem.comnih.gov |

| N(1)–C(3)-disubstituted indazoles | Dopamine D2 Receptor | Identified as antagonists | austinpublishinggroup.com |

| Tetrahydroindazole derivatives | GABA Receptors | Developed as ligands for potential use in neurodegenerative disorders | google.com |

| Indazole derivatives | β3-adrenergic receptor | Examined as potential agonists | austinpublishinggroup.com |

Neurotransmitter Receptors

Derivatives of this compound have been investigated for their interactions with various neurotransmitter receptors. Research in this area aims to develop novel therapeutic agents for neurological and psychiatric disorders. For instance, some derivatives have shown affinity for dopamine D4 receptors and have been studied as potential antipsychotics. researchgate.net The structural features of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine make it a candidate for drug development targeting neurological disorders. evitachem.com The unique conformation of the tetrahydroindazole ring system allows for the design of ligands with specific binding properties to receptor subtypes. smolecule.com

Sigma-2 Receptor Ligand Development

The sigma-2 receptor is a promising target for the development of anticancer agents and diagnostic imaging probes due to its overexpression in proliferating tumor cells. researchgate.net A number of this compound derivatives have been synthesized and evaluated as selective sigma-2 receptor ligands. researchgate.net

One study focused on hybrid structures combining a tetrahydroindazole substituted benzamide with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety or a 9-azabicyclo[3.3.1]nonan-3-yl-amine moiety. researchgate.net Several of these compounds displayed moderate affinity and high selectivity for the sigma-2 receptor over the sigma-1 receptor. researchgate.net Specifically, compounds 12 , 15b , 15c , and 15d were noted for their promising profiles. researchgate.net Further research has led to the development of derivatives with even higher affinity, with some compounds exhibiting Kᵢ values in the low nanomolar range (5–6 nM) for the sigma-2 receptor. researchgate.net

Another series of tetrahydroindazole-based carboxamides was optimized, leading to the identification of compound 7t , which demonstrated high potency and over 625-fold selectivity for the sigma-2 receptor. scispace.com The structure-activity relationship (SAR) studies revealed that a piperidine (B6355638) ring on a benzyl (B1604629) group (7g ) resulted in the most potent and selective compound in that particular series. scispace.com

Table 1: Sigma-2 Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Structure | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |

| 12 | Tetrahydroindazole-benzamide-tetrahydroisoquinoline hybrid | Moderate Affinity | High |

| 15b | Tetrahydroindazole-benzamide-tetrahydroisoquinoline hybrid | Moderate Affinity | High |

| 15c | Tetrahydroindazole-benzamide-tetrahydroisoquinoline hybrid | Moderate Affinity | High |

| 15d | Tetrahydroindazole-benzamide-tetrahydroisoquinoline hybrid | Moderate Affinity | High |

| 3b | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 5-6 | High |

| 3e | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 5-6 | High |

| 4b | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 5-6 | High |

| 4e | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 5-6 | High |

| 7g | Piperidine-substituted benzyl derivative | High Potency | High |

| 7t | 4-(4-pyridyl)-piperidine derivative | pKi = 7.8 | >625-fold |

Data sourced from multiple studies on sigma-2 receptor ligands. researchgate.netscispace.com

Farnesoid X Receptor (FXR) Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. nih.gov Modulators of FXR have therapeutic potential for treating metabolic diseases such as dyslipidemia and liver disorders. nih.govgoogle.com Several patents and studies have disclosed 2,3-substituted indazole and 4,5,6,7-tetrahydro-indazole derivatives as FXR modulators. google.comjustia.com These compounds have been shown to bind to FXR and modulate its activity, indicating their potential in the management of diseases where FXR signaling is dysregulated. justia.com

Cannabinoid-2 Receptor Ligands

The cannabinoid-2 (CB2) receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development. nih.gov Fused tricyclic pyrazole (B372694) derivatives, including those with a tetrahydroindazole core, have been investigated as CB2 receptor ligands. researchgate.netcsic.esnih.gov Research has shown that certain tricyclic 4,5-dihydro-1H-benzo[g]indazole compounds exhibit activity and selectivity towards the CB2 receptor. nih.gov The development of selective CB2 receptor agonists is an active area of research, with some tetrahydroindazole derivatives showing promise. google.comgoogle.com

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a validated target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Fused tricyclic pyrazole derivatives have been identified as PDE4 inhibitors. researchgate.netcsic.esnih.gov A novel series of 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives, which share structural similarities with tetrahydroindazoles, were designed and synthesized as PDE4 inhibitors, demonstrating activity in both cell-free and cell-based assays. nih.gov This suggests that the broader class of related heterocyclic systems, including tetrahydroindazoles, holds potential for the development of new PDE4 inhibitors.

Preclinical and Mechanistic Investigations

In Vitro and In Vivo Efficacy Studies